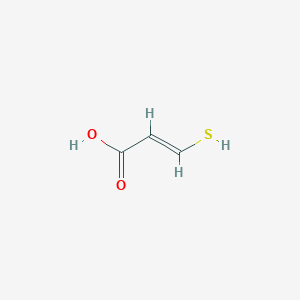

3-Mercaptoacrylic acid

Description

Historical Context of 3-Mercaptopropionic Acid Synthesis and Recognition

The development of 3-Mercaptopropionic acid is intrinsically linked to the broader historical exploration of thiols and carboxylic acids in the 19th century. atamankimya.com As chemists began to systematically investigate organic compounds containing sulfur, a variety of thiol derivatives were discovered. atamankimya.com 3-MPA, also known as β-mercaptopropionic acid, likely emerged during this period of foundational organic chemistry research. atamankimya.comatamankimya.com

By the 20th century, the compound gained more specific interest as its potential applications in industrial processes and organic synthesis became more apparent. atamankimya.com Early synthesis methods focused on the addition of hydrogen sulfide (B99878) to acrylic acid. atamanchemicals.comatamankimya.com Another common production method involves the reaction of acrylonitrile (B1666552) with hydrogen sulfide, followed by hydrolysis to yield 3-MPA. atamankimya.comfcchemicals.com Over time, refinements in synthesis have been developed to improve yield and purity, such as methods using thiodipropionitrile as a starting material or employing catalysts like magnesium oxide. justia.comgychbjb.com Its recognition has grown from being a chemical intermediate to a crucial component in the synthesis of pharmaceuticals, polymers, and advanced materials. atamankimya.com

Table 1: Key Properties of 3-Mercaptopropionic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₃H₆O₂S |

| Molar Mass | 106.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 110-111 °C at 15 mmHg |

| Melting Point | 15-18 °C |

| Density | 1.218 g/mL at 25 °C |

| pKa | 4.34 |

| Refractive Index | 1.492 (at 20°C) |

Foundational Significance of Thiol and Carboxylic Acid Bifunctionality in Chemical Systems

The versatility of 3-Mercaptopropionic acid stems directly from its bifunctional structure, which contains both a carboxylic acid and a thiol group. atamankimya.comatamanchemicals.com This dual functionality allows it to participate in a wide array of chemical reactions and interactions, making it a valuable tool in diverse chemical systems.

The thiol (-SH) group is known for its strong affinity for heavy metals and its ability to form stable bonds with gold and other noble metal surfaces. atamanchemicals.compolysciences.com This property is extensively exploited in the creation of self-assembled monolayers (SAMs) on surfaces like gold electrodes, which can then be used in sensors and electrochemical devices. atamanchemicals.com The thiol group also allows 3-MPA to act as a capping agent, stabilizing nanoparticles such as gold and CdSe quantum dots, preventing their aggregation and rendering them water-soluble. atamanchemicals.comfcchemicals.com Furthermore, the thiol moiety can participate in thiol-ene reactions and form disulfide bonds, which is crucial for cross-linking polymers to create hydrogels for applications in tissue engineering and drug delivery. atamanchemicals.comnih.gov

The carboxylic acid (-COOH) group provides another reactive site. It can undergo standard reactions like esterification and amidation, allowing 3-MPA to be incorporated into larger molecules and polymer chains. atamankimya.compolysciences.com This functional group is particularly important for bioconjugation, where it can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with amine groups on proteins, peptides, and other biomolecules. polysciences.comnih.gov This enables the attachment of molecules to surfaces or nanoparticles previously functionalized with 3-MPA. polysciences.com The combination of these two functional groups in one molecule allows for precise control over the assembly and functionalization of complex chemical and biological systems. atamankimya.compolysciences.com

Table 2: Research Applications Driven by 3-MPA's Bifunctionality

| Application Area | Role of Thiol Group (-SH) | Role of Carboxylic Acid Group (-COOH) | Research Finding |

|---|---|---|---|

| Nanoparticle Synthesis | Binds to nanoparticle surface (e.g., gold, ZnSe), providing stability. | Provides hydrophilicity and a site for further functionalization. | Used to prepare hydrophilic and stable gold nanoparticles and ZnSe quantum dots for biosensor applications. atamanchemicals.com |

| Surface Functionalization | Forms self-assembled monolayers (SAMs) on metal substrates. | Allows for covalent attachment of biomolecules (e.g., enzymes) via amide bond formation. | Creates carboxyl-terminated coatings on electrodes for biosensors and other electrochemical applications. atamanchemicals.compolysciences.com |

| Bioconjugation & Hydrogels | Participates in cross-linking reactions (e.g., disulfide bond formation). | Enables covalent attachment to proteins and peptides. | Facilitates the creation of hydrogel matrices for cell scaffolding and drug delivery systems. polysciences.comnih.gov |

| Organic Synthesis | Acts as a nucleophile and reducing agent. | Can be converted to esters and amides. | Used as a demethylating agent in pharmaceutical synthesis, such as in the production of O-desmethylvenlafaxine. atamankimya.comatamankimya.com |

| Peptide Chemistry | Mediates peptide fragmentation through N→S acyl shift. | Forms thioesters essential for chemical ligation. | Enables sequence-specific fragmentation of proteins to produce thioesters for native chemical ligation reactions. rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C3H4O2S |

|---|---|

Molecular Weight |

104.13 g/mol |

IUPAC Name |

(E)-3-sulfanylprop-2-enoic acid |

InChI |

InChI=1S/C3H4O2S/c4-3(5)1-2-6/h1-2,6H,(H,4,5)/b2-1+ |

InChI Key |

LINSLUIHIHAFNA-OWOJBTEDSA-N |

Isomeric SMILES |

C(=C/S)\C(=O)O |

Canonical SMILES |

C(=CS)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Mercaptopropionic Acid and Its Derivatives

Established Synthetic Pathways

Traditional synthesis of 3-mercaptopropionic acid relies on several well-documented chemical routes utilizing readily available starting materials.

Acrylonitrile-Based Synthetic Routes

One common industrial method for producing 3-MPA involves the use of acrylonitrile (B1666552) as a starting material. This process typically involves the reaction of acrylonitrile with an alkaline hydrosulfide (B80085), such as sodium hydrosulfide (NaSH), followed by hydrolysis of the resulting intermediate. epo.orgatamankimya.com The initial reaction is a Michael addition of the hydrosulfide ion to the activated double bond of acrylonitrile. google.comgoogle.com

A key intermediate in this process can be thiodipropionitrile, which is formed by reacting two moles of acrylonitrile with one mole of NaSH. epo.org This intermediate is then reacted with additional alkaline hydrosulfide in the presence of an alkali hydroxide (B78521) to produce 3-mercaptopropionitrile. epo.orggoogle.com The final step is the acidification or saponification of 3-mercaptopropionitrile, which hydrolyzes the nitrile group to a carboxylic acid, yielding 3-mercaptopropionic acid. epo.orggoogle.com This multi-step process is designed to achieve high yields and avoid the formation of unwanted by-products. epo.org

| Step | Reactants | Temperature | Key Outcome | Reference |

|---|---|---|---|---|

| 1. Intermediate Formation | Acrylonitrile, Sodium Hydrosulfide (NaSH) | 35-40°C | Formation of Thiodipropionitrile | epo.org |

| 2. Nitrile Conversion | Thiodipropionitrile, NaSH, Sodium Hydroxide | 50-60°C | Formation of 3-Mercaptopropionitrile | epo.org |

| 3. Hydrolysis | 3-Mercaptopropionitrile, Strong Acid (e.g., HCl) | Reflux | Formation of 3-Mercaptopropionic Acid | google.comgoogle.com |

Acrylic Acid-Hydrogen Sulfide (B99878) Addition Reactions

The most direct synthesis route to 3-mercaptopropionic acid is the addition of hydrogen sulfide (H₂S) across the double bond of acrylic acid. himedialabs.com This reaction is a classic example of a thiol-ene reaction or Michael addition, where the thiol group of H₂S adds to the β-carbon of the α,β-unsaturated carboxylic acid.

The reaction is typically performed in the presence of a catalyst. nih.gov While the reaction can proceed without a catalyst, employing one significantly enhances the reaction rate and selectivity. Both homogeneous and heterogeneous catalysts can be utilized for this purpose. A patent describes a process where sodium acrylate (B77674) is reacted with sodium hydrosulfide or sodium sulfide, followed by further reaction with sodium sulfide and sulfur powder, and subsequent acidification to produce 3-MPA with a yield of 83.7%. google.com

3-Chloropropionic Acid-Based Syntheses

Another established pathway utilizes 3-chloropropionic acid as the precursor. This method avoids the direct use of highly flammable and toxic hydrogen sulfide. A patented process describes a three-step synthesis starting from 3-chloropropionic acid. google.com

Addition Reaction : An aqueous solution of 3-chloropropionic acid is mixed and reacted with an aqueous solution of sodium thiosulfate (B1220275) at a temperature of 50-90°C. google.com

Acidification Reaction : A sufficient amount of hydrochloric acid is added to the resulting mixture, which is then heated to reflux. google.com

Reduction Reaction : Zinc powder or iron powder is added to the acidified solution to reduce the intermediate, yielding a final solution containing 3-mercaptopropionic acid. google.com

This method is advantageous as the raw materials are inexpensive, potentially lowering production costs. google.com The molar ratios of the reactants are critical for optimizing the reaction; for example, the molar ratio of 3-chloropropionic acid to sodium thiosulfate is typically between 1:1 and 1:1.2. google.com

Catalytic Approaches in 3-Mercaptopropionic Acid Synthesis

To improve the efficiency, selectivity, and sustainability of 3-MPA synthesis, various catalytic systems have been investigated. These can be broadly classified into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

Homogeneous catalysts, which operate in the same phase as the reactants, have been effectively used in the synthesis of 3-MPA, particularly for the addition of H₂S to acrylic acid. Ionic liquids (ILs) have emerged as promising homogeneous catalysts for this reaction. bohrium.com

Hydrophilic ionic liquids, such as those based on carboxyethiosuccinic acid (CETSA) anions and basic cations, have been shown to effectively catalyze the Michael addition of H₂S to acrylic acid. bohrium.com These ILs are thought to increase the solubility and ionization of H₂S, facilitating the reaction. bohrium.com Research has demonstrated that with a specific IL catalyst, the conversion of acrylic acid can reach 99.21%, with a selectivity for 3-mercaptopropionic acid of 92.57%. bohrium.com A significant advantage of these IL catalysts is their recyclability; they can be used multiple times without a noticeable decrease in activity. bohrium.com The reaction mechanism involves the activation of the reactants by the ionic liquid, which facilitates the nucleophilic attack of the sulfide ion on the acrylic acid.

Heterogeneous Catalysis with Solid Supports (e.g., Guanidine (B92328) Functionalized Materials)

Heterogeneous catalysts offer advantages in terms of easy separation from the reaction mixture and potential for continuous processes. For the synthesis of 3-MPA and its derivatives, solid-supported catalysts have been developed.

A notable example is the use of solid supports functionalized with basic guanidine groups. google.com These catalysts have been successfully employed in the synthesis of 3-mercaptopropionic acid esters through the addition reaction of H₂S to the corresponding acrylic acid ester. google.com The solid support can be silica, alumina, or a polymeric resin. google.com The guanidine functional groups are effective basic catalysts for the addition reaction. It is a condition that these guanidine groups are free of hydrogen atoms directly attached to a nitrogen atom. google.com

Other heterogeneous catalysts for this reaction include basic anion-exchange resins with functional groups such as tertiary amines or quaternary ammonium (B1175870) hydroxides. google.comgoogle.com These solid-phase catalysts provide active sites for the reaction to occur and can be easily filtered off upon completion, simplifying product purification. google.com

| Compound Name |

|---|

| 3-Mercaptopropionic acid |

| Acrylonitrile |

| Acrylic acid |

| Hydrogen sulfide |

| 3-Chloropropionic acid |

| Sodium hydrosulfide |

| Thiodipropionitrile |

| 3-Mercaptopropionitrile |

| Sodium thiosulfate |

| Hydrochloric acid |

| Zinc |

| Iron |

| Sodium acrylate |

| Sodium sulfide |

| Sulfur |

| Carboxyethiosuccinic acid |

Green Chemistry Principles in 3-Mercaptopropionic Acid Production

The application of green chemistry principles to the synthesis of 3-mercaptopropionic acid is crucial for developing more sustainable and environmentally friendly industrial processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The traditional synthesis of 3-mercaptopropionic acid, primarily through the addition of hydrogen sulfide to acrylic acid, can be evaluated and improved upon by implementing these core concepts. sigmaaldrich.comresearchgate.net

One of the primary tenets of green chemistry is waste prevention . sigmaaldrich.com In the context of 3-mercaptopropionic acid production, this involves optimizing reaction conditions to minimize the formation of byproducts. For instance, the reaction of acrylic acid with hydrogen sulfide can sometimes lead to the formation of 3,3'-thiodipropionic acid. google.com Patented methods aim to improve the yield and purity of 3-mercaptopropionic acid, with some processes achieving yields as high as 85.4% and purity greater than 95%. wipo.int Furthermore, processes that allow for the separation and recovery of solid waste and solvents contribute to waste reduction. Some methods propose the crystallization of sodium salt byproducts, which can then be used as industrial products, and the recovery of solvents through distillation for recycling. wipo.int

The principle of atom economy , which focuses on maximizing the incorporation of all materials used in the process into the final product, is another key consideration. The primary synthesis route for 3-mercaptopropionic acid, the addition of hydrogen sulfide to acrylic acid, is theoretically 100% atom economical as all atoms of the reactants are incorporated into the final product. atamankimya.comwikipedia.org

Less hazardous chemical syntheses are encouraged under green chemistry principles. sigmaaldrich.com This involves using and generating substances that have little to no toxicity. While hydrogen sulfide is a necessary reactant in the common synthesis route, it is a highly toxic and hazardous gas. Research into alternative synthetic pathways that avoid or reduce the use of such hazardous materials is a key area for green chemistry innovation. One patented method, for example, utilizes acrylamide (B121943) and sodium hydrosulfide or hydrogen sulfide, followed by hydrolysis and acidification. This method is described as having a high yield and purity with minimal waste. google.com Another approach involves the use of nitrogen-containing ionic liquids as solvents in a microchannel reactor, which is presented as a safer and more environmentally friendly option that avoids the use of water or organic solvents. google.com

The development of safer chemicals is also a cornerstone of green chemistry. While 3-mercaptopropionic acid has its own toxicological profile, green chemistry principles would encourage the design of derivatives with reduced toxicity and improved environmental fate.

The use of safer solvents and auxiliaries is another important aspect. sigmaaldrich.com Some patented processes for 3-mercaptopropionic acid synthesis describe the use of solvents for extraction and purification. The selection of these solvents should prioritize those with lower toxicity, reduced flammability, and minimal environmental impact. For instance, a method for producing high-purity 3-mercaptopropionic acid aims to reduce the temperature and time of vacuum distillation, which can prevent product degradation and increase productivity. google.com

Design for energy efficiency is a critical principle that aims to minimize the energy requirements of chemical processes. sigmaaldrich.com Syntheses that can be conducted at ambient temperature and pressure are preferred. Some methods for producing 3-mercaptopropionic acid have been developed to be more efficient by operating at lower reaction temperatures and with shorter reaction times. google.com

The principle of reducing derivatives encourages the avoidance of unnecessary derivatization steps, such as the use of protecting groups, which can generate additional waste. sigmaaldrich.com Direct synthetic routes to 3-mercaptopropionic acid are therefore preferred.

Catalysis plays a significant role in many green chemical processes. Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. In the synthesis of 3-mercaptopropionic acid, various catalysts have been explored to improve reaction efficiency and selectivity. For example, the addition of hydrogen sulfide to acrylic acid can be catalyzed by solid-supported basic guanidine functional groups. google.com The use of a solid support simplifies the separation of the catalyst from the reaction mixture, allowing for its reuse. google.com

Design for degradation is a principle that focuses on creating products that can break down into harmless substances at the end of their lifecycle. Studies on the biodegradation of polyesters containing 3-hydroxypropionate, a related compound, suggest that materials derived from or containing propionic acid derivatives can be designed to be biodegradable. nih.gov Research on the microbial degradation of 3-chloropropionic acid also indicates that microorganisms can break down similar chemical structures. griffith.edu.au While specific studies on the biodegradation of 3-mercaptopropionic acid are less common, the presence of functional groups that are susceptible to microbial attack is a positive indicator for its potential biodegradability.

Real-time analysis for pollution prevention involves the development of analytical methodologies for in-process monitoring and control to prevent the formation of hazardous substances. While specific examples for 3-mercaptopropionic acid production are not extensively detailed in the provided search results, the application of techniques like in-situ NMR monitoring could be used to track reaction progress and byproduct formation, allowing for immediate adjustments to maintain optimal and safe conditions. researchgate.net

The following table summarizes the application of green chemistry principles to the production of 3-mercaptopropionic acid with examples of greener approaches.

| Green Chemistry Principle | Application in 3-Mercaptopropionic Acid Production | Greener Approach Examples |

| Waste Prevention | Minimizing byproduct formation and enabling waste recovery. | - Optimizing reaction conditions to achieve high yields (>85%) and purity (>95%). wipo.int- Recovery and utilization of sodium salt byproducts. wipo.int- Recycling of solvents through distillation. wipo.int |

| Atom Economy | Maximizing the incorporation of reactants into the final product. | The primary synthesis route (addition of H₂S to acrylic acid) is theoretically 100% atom economical. atamankimya.comwikipedia.org |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. | - Exploring synthetic routes that avoid highly toxic reagents like hydrogen sulfide.- Use of ionic liquids in microchannel reactors to eliminate the need for traditional solvents. google.com |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents and separation agents. | Employing processes that reduce the temperature and time for vacuum distillation, minimizing solvent use and energy consumption. google.com |

| Design for Energy Efficiency | Reducing the energy consumption of the manufacturing process. | Developing synthetic methods that operate at lower temperatures and pressures. google.com |

| Use of Renewable Feedstocks | Sourcing raw materials from renewable sources. | - Production of acrylic acid from bio-based lactic acid derived from fermentation of carbohydrates. fau.eu- Exploring biosynthetic routes for 3-mercaptopropionic acid production. nih.gov |

| Reduce Derivatives | Avoiding unnecessary intermediate steps. | Favoring direct synthesis methods over those requiring protecting groups or multiple derivatization steps. sigmaaldrich.com |

| Catalysis | Employing catalysts to enhance reaction efficiency. | - Use of solid-supported basic guanidine catalysts for easy separation and reuse. google.comgoogle.com- Use of basic anion exchange resins as catalysts. google.com |

| Design for Degradation | Creating products that biodegrade after use. | Research into the biodegradability of related compounds suggests potential for designing biodegradable 3-mercaptopropionic acid derivatives. nih.govgriffith.edu.au |

| Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent pollution. | Implementation of in-process analytical techniques like NMR to monitor reaction progress and byproduct formation. researchgate.net |

| Inherently Safer Chemistry for Accident Prevention | Minimizing the risk of chemical accidents. | - Utilizing less hazardous reagents and solvents.- Operating processes at lower temperatures and pressures. google.com |

Chemical Reactivity and Mechanistic Studies of 3-Mercaptoacrylic Acid

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data on the chemical reactivity and mechanistic studies of 3-Mercaptoacrylic acid to fulfill the detailed sections of the requested article. The vast majority of research in these areas has been conducted on the closely related compound, 3-Mercaptopropionic acid (3-MPA) .

The outlined topics, including specific oxidation mechanisms, nucleophilic additions, radical reactions, sulfur-transfer processes, and esterification, are well-documented for 3-mercaptopropionic acid but not for 3-mercaptoacrylic acid. For instance, studies on thiol group oxidation to disulfides, its role as a chain transfer agent in polymerization, and its esterification reactions are extensively linked to 3-mercaptopropionic acid. researchgate.netatamankimya.com

Due to the strict instruction to focus solely on 3-Mercaptoacrylic acid and the lack of specific research findings for this compound in the requested areas, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline. Attempting to do so would require extrapolating data from a different chemical entity, which would be scientifically unsound.

Therefore, the article cannot be generated as requested.

Chemical Reactivity and Mechanistic Studies of 3 Mercaptopropionic Acid

Carboxylic Acid Group Reactivity

Amidation Reactions

3-Mercaptopropionic acid (3-MPA) is a bifunctional molecule containing both a thiol (-SH) and a carboxylic acid (-COOH) group. atamankimya.comosmarks.netwikipedia.org This structure allows it to participate in a variety of chemical reactions. The carboxylic acid group can readily undergo amidation reactions with amines to form the corresponding amides. atamankimya.com This reaction is a fundamental transformation in organic synthesis and is crucial for the creation of more complex molecules, including those with pharmaceutical applications. atamankimya.com

The general amidation reaction involves the activation of the carboxylic acid group, often by conversion to a more reactive derivative such as an acyl chloride or through the use of coupling agents, followed by nucleophilic attack by an amine. In the context of 3-mercaptopropionic acid, the thiol group may require protection depending on the reaction conditions and the nature of the amine to prevent unwanted side reactions.

While specific kinetic or mechanistic studies on the amidation of 3-mercaptopropionic acid were not extensively detailed in the provided search results, the reaction is a standard procedure in organic chemistry. atamankimya.com The reactivity of the carboxylic acid group is influenced by the presence of the thiol group, which can affect the electronic properties of the molecule.

Table 1: General Amidation Reaction of 3-Mercaptopropionic Acid

| Reactant 1 | Reactant 2 | Product |

| 3-Mercaptopropionic acid | Amine (R-NH₂) | N-substituted 3-mercaptopropionamide |

Bifunctional Reactivity and Intramolecular Processes

The presence of both a thiol and a carboxylic acid group in 3-mercaptopropionic acid allows for its participation in reactions that involve both functional groups, leading to the formation of heterocyclic compounds through intramolecular processes.

A notable example of the bifunctional reactivity of 3-mercaptopropionic acid is its ring closure reaction with 3-thiazolines. researchgate.net This reaction takes advantage of the nucleophilicity of the thiol group and the electrophilicity of the C=N double bond in the 3-thiazoline ring. researchgate.net Under azeotropic conditions, 3-mercaptopropionic acid reacts with 3-thiazolines to form a bicyclic product. researchgate.net

The stereoselectivity of this reaction is highly dependent on the substituents on the 3-thiazoline ring. For instance, when the substituents (R¹ and R²) are protons, there is almost no diastereoselectivity, resulting in a nearly equal mixture of diastereomers (52.5:47.5). researchgate.net However, if one of the substituents is a bulky group, such as an isopropyl group, a high degree of diastereoselectivity is observed, with a cis-trans ratio of 95:5. researchgate.net This suggests that steric hindrance plays a significant role in directing the stereochemical outcome of the ring closure.

Table 2: Diastereoselectivity in the Ring Closure Reaction of 3-Mercaptopropionic Acid with 3-Thiazolines researchgate.net

| R¹ Substituent | R² Substituent | Diastereomeric Ratio (cis:trans) |

| H | H | 52.5 : 47.5 |

| H | Isopropyl | 95 : 5 |

Coordination Chemistry of 3 Mercaptopropionic Acid

Ligand Characteristics and Coordination Modes

3-Mercaptopropionic acid's ability to act as a versatile ligand stems from the presence of two distinct donor groups: the sulfur atom of the thiol moiety and the oxygen atoms of the carboxylate group. wikipedia.orgatamankimya.com This dual functionality allows for multiple coordination modes, the most common of which are chelation and the formation of polymeric structures.

Thiolate and Carboxylate Chelation (S,O-chelate Structures)

A predominant coordination mode of 3-mercaptopropionic acid involves the simultaneous binding of both the deprotonated thiol (thiolate) and carboxylate groups to a single metal center, forming a stable five-membered chelate ring. mdpi.com This S,O-bidentate chelation is a common feature in the coordination chemistry of 3-MPA with various metal ions. This mode of binding has been observed in complexes with a range of metals, where the ligand wraps around the metal ion to form a cyclic structure.

Theoretical studies on the complexation of 3-MPA with metal ions have provided valuable insights into the nature of these chelate structures. For instance, density functional theory (DFT) calculations have shown that the sulfhydryl and carboxyl groups are the primary reactive and chelating centers when interacting with metal ions on sulfide (B99878) mineral surfaces. mdpi.com These calculations indicate a high affinity of 3-MPA for certain metal ions, leading to the formation of stable chelate complexes. mdpi.com

Polymeric Coordination Structures

In addition to forming discrete mononuclear or polynuclear chelate complexes, 3-mercaptopropionic acid can act as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional coordination polymers. This bridging can occur through either the thiol or the carboxylate group, or a combination of both.

The specific nature of the polymeric structure is influenced by several factors, including the metal ion's coordination preferences, the reaction conditions, and the stoichiometry of the reactants. For example, it has been reported that 3-MPA can form polymeric S-bridged structures with certain transition metals. In other instances, the carboxylate group can act as a bridge between metal centers, leading to the formation of different types of polymeric networks. The flexibility of the 3-MPA ligand, with its two distinct donor groups, allows for a rich variety of polymeric architectures with potential applications in materials science.

Complexation with Transition Metals

The interaction of 3-mercaptopropionic acid with transition metals is a broad and well-studied area, with applications ranging from the synthesis of nanoparticles to the development of novel materials. The following sections detail the complexation of 3-MPA with gold, silver, and cadmium.

Gold (Au) Complexes

The affinity of gold for sulfur is well-established, making the thiol group of 3-mercaptopropionic acid a primary binding site for gold ions. wikipedia.org This strong interaction is widely exploited in the preparation of hydrophilic gold nanoparticles, where 3-MPA acts as a capping agent, stabilizing the nanoparticles and providing a functionalizable surface through its carboxylate groups. wikipedia.org

While much of the research has focused on gold nanoparticles, studies on discrete gold(I)-3-MPA complexes have revealed the formation of one-dimensional polymeric structures of [Au(I)-SR]n. Recent investigations using cryogenic transmission electron microscopy and selected area electron diffraction (SAED) have shed light on the assembly of two-dimensional (2D) Au(I)–S(CH2)2COOH (Au(I)-MPA) lamellae. rsc.org These studies suggest a specific packing mode of the Au(I)-MPA chains within the 2D structure, which is thought to be similar to that observed in some crystalline Ag(I)-thiolate complexes. rsc.org The formation of these lamellar structures is believed to occur through a multi-step self-assembly process involving the aggregation and crystallization of intermediate 1D pre-assemblies. rsc.org

| Gold-MPA Complex System | Structural Features | Characterization Techniques |

| Au(I)-MPA Lamellae | Two-dimensional layered structure formed from the assembly of [Au(I)-SR]n linear chains. rsc.org | Cryogenic Transmission Electron Microscopy (Cryo-TEM), Selected Area Electron Diffraction (SAED) rsc.org |

Silver (Ag) Complexes

Similar to gold, silver has a strong affinity for the sulfur atom of the thiol group in 3-mercaptopropionic acid. The coordination chemistry of silver(I) with 3-MPA often leads to the formation of coordination polymers, where the ligand bridges silver centers. The resulting structures can be influenced by factors such as the choice of solvent and the presence of counter-ions. unifr.chrsc.org

| Silver-MPA Complex | Crystal System | Unit Cell Parameters | Key Structural Feature |

| Ag(I)-MPA | Monoclinic rsc.org | a = 11.956 Å, b = 6.305 Å, c = 7.375 Å, β = 99.695° rsc.org | Two-dimensional coordination polymer rsc.org |

Cadmium (Cd) Complexes

The interaction of cadmium(II) with 3-mercaptopropionic acid has been the subject of both experimental and theoretical investigations. These studies have provided a detailed understanding of the coordination environment of cadmium in these complexes.

Computational studies using density functional theory (DFT) have been particularly insightful in elucidating the structures of cadmium-MPA complexes. These calculations have shown that the nature of the complex formed is dependent on the stoichiometry. When one 3-MPA ligand coordinates to a Cd(II) ion, it typically forms a cyclic S,O-chelate structure. In the case of two 3-MPA ligands coordinating to a single Cd(II) center, a tetrahedral geometry is generally favored.

The binding in these complexes involves both covalent and ionic contributions. The interaction between the soft sulfur donor and the soft cadmium ion is a significant driving force for complex formation. The carboxylate group also plays a crucial role in stabilizing the structure through electrostatic interactions.

| Cadmium-MPA Complex | Proposed Geometry | Coordination Mode | Supporting Evidence |

| [Cd(MPA)] | Cyclic | S,O-bidentate chelation | Density Functional Theory Calculations |

| [Cd(MPA)2] | Tetrahedral | Two S,O-bidentate chelating ligands | Density Functional Theory Calculations |

Bismuth (Bi) Complexes

Bismuth(III) has a strong affinity for ligands containing oxygen, nitrogen, and sulfur. mdpi.com Its interaction with 3-mercaptopropionic acid (H₂MPA) in aqueous solutions has been studied extensively, revealing the formation of stable complex species. researchgate.netrsc.org Investigations using methods such as UV-Vis, ¹H-NMR, Raman, and EXAFS spectroscopy have shown that Bi(III) and 3-MPA form cyclic S,O-chelate structures. researchgate.netrsc.org The thiophilic nature of bismuth suggests that sulfur-containing molecules are primary biological targets for its compounds. nih.gov

A solid complex with the formula H[Bi(MPA)₂]·H₂O has been isolated and characterized. researchgate.netrsc.org The formation of bismuth-citrate complexes has also been observed in the gas phase when 3-MPA is present, highlighting the cooperative influence of thiolate ligands in the coordination chemistry of bismuth. nih.gov Furthermore, 3-MPA has been used as a capping agent in the synthesis of bismuth sulfide (Bi₂S₃) nanostructures, influencing their size and optical properties. inoe.ro

| Complex Species | Coordination Geometry | Key Findings | Spectroscopic Methods Used |

|---|---|---|---|

| H[Bi(MPA)₂]·H₂O (solid) | Cyclic S,O-chelate | Confirmed stoichiometry and presence of crystallization water. researchgate.netrsc.org | UV-Vis, ¹H-NMR, Raman, ICP-AES, EXAFS researchgate.netrsc.org |

| Aqueous Bi(III)-MPA complexes | Cyclic S,O-chelate | Demonstrated chelation through both sulfur and oxygen atoms. researchgate.netrsc.org | UV-Vis, ¹H-NMR, Raman, EXAFS researchgate.netrsc.org |

| Bi₂S₃ Nanostructures | Capped with 3-MPA | 3-MPA controls the size and morphology of the nanostructures. inoe.ro | XRD, SEM, UV-Vis inoe.ro |

Iron (Fe) Complexes (e.g., in 3-Mercaptopropionic Acid Dioxygenase)

The coordination of 3-mercaptopropionic acid to iron is of significant interest, particularly in the context of the enzyme 3-mercaptopropionic acid dioxygenase (3MDO). nih.govnih.gov 3MDO is a non-heme iron oxygenase that catalyzes the oxidation of 3-MPA to its corresponding sulfinic acid. nih.govnih.gov The active site of this enzyme features a mononuclear iron center coordinated by three histidine residues. nih.govacs.org

There has been considerable debate regarding how 3-MPA coordinates to the iron center in 3MDO. nih.govescholarship.org Some kinetic and spectroscopic measurements suggested a thiolate-only coordination, while computational models proposed a bidentate coordination involving both the thiol and carboxylate groups. nih.govescholarship.org

To resolve this, structural studies were conducted on Azotobacter vinelandii 3MDO (Av3MDO) using a substrate analog, 3-hydroxypropionic acid (3HPA). nih.govnih.govescholarship.org The crystal structure of the Av3MDO-3HPA complex revealed that 3HPA binds to the iron in a bidentate fashion through its hydroxyl and carboxylate groups. nih.govescholarship.org This structure, combined with Density Functional Theory (DFT) modeling, provided strong evidence that the native substrate, 3-MPA, also associates with the iron as a chelate complex. nih.govnih.govescholarship.org In this model, the thiolate binds to the iron, and the carboxylate group forms an additional interaction with a nearby arginine residue (Arg168). nih.govescholarship.org

| Ligand | Enzyme | Coordination Mode | Key Structural Features |

|---|---|---|---|

| 3-Hydroxypropionic acid (3HPA) | Azotobacter vinelandii 3MDO | Bidentate (hydroxyl and carboxylate) nih.govescholarship.org | Metal-ligand bond distances of 2.1-2.2 Å; carboxylate interacts with Arg168. escholarship.org |

| 3-Mercaptopropionic acid (3MPA) | Azotobacter vinelandii 3MDO | Bidentate (thiolate and carboxylate) - Inferred from 3HPA structure and DFT models. nih.govnih.govescholarship.org | Thiolate binds to the iron center while the carboxylate interacts with Arg168. nih.govescholarship.org |

Other Metal-Thiolate Complexes (e.g., Zinc, Copper, Mercury, Antimony)

The thiol group in 3-mercaptopropionic acid exhibits a high affinity for various metal ions, leading to the formation of stable complexes. atamankimya.comatamankimya.com This property makes 3-MPA an effective chelating agent for metals such as zinc, copper, and mercury. atamankimya.comatamankimya.com The formation of these complexes is a key aspect of its application in corrosion inhibition, where it can form a protective film on metal surfaces. atamankimya.com For instance, the reaction with copper ions can be represented as: 2R−SH + Cu²⁺ → (R−S)₂−Cu + 2H⁺. atamankimya.com

The interaction of 3-MPA with mercury(II) is also well-established. researchgate.net It can be used as a complexing agent to displace EDTA from Hg(II)-EDTA complexes, a principle utilized in analytical methods for mercury determination. researchgate.net Similarly, complexes with antimony(III) have been synthesized and characterized, expanding the coordination chemistry of 3-MPA to other p-block elements. rsc.orgnih.gov

Self-Assembled Monolayers (SAMs) Formation Mechanisms

3-Mercaptopropionic acid is widely used to form self-assembled monolayers (SAMs) on various surfaces, particularly metals. atamankimya.comatamankimya.com This process relies on the strong, spontaneous interaction between the thiol group and the metal surface, resulting in a highly ordered, crystalline-like molecular layer. sigmaaldrich.com

SAMs on Gold Surfaces

The formation of 3-MPA SAMs on gold is a well-studied phenomenon. acs.orgacs.orgrsc.org The primary driving force is the strong affinity between sulfur and gold, which forms a stable, semi-covalent bond with an interaction energy of approximately 45 kcal/mol. sigmaaldrich.com This is followed by van der Waals interactions between the hydrocarbon chains of adjacent molecules, which promotes dense packing. sigmaaldrich.com

When 3-MPA molecules assemble on a gold surface, they typically form a densely packed layer. sigmaaldrich.com The thiol group anchors the molecule to the gold, while the carboxylic acid group is exposed at the monolayer-environment interface. This orientation creates a functionalized surface with specific chemical properties, such as hydrophilicity and the ability to be deprotonated to create a negatively charged surface. acs.orgrsc.org

Computational and experimental studies have explored the thermodynamics of this process, indicating a transition from a "lying-down" phase at low surface densities to a more stable "standing-up" phase at higher densities. rsc.org The thickness of a 3-MPA SAM on gold has been determined to be approximately 0.50 nm. acs.org While 3-MPA itself forms stable SAMs, some of its derivatives, like methyl 3-mercapto propionate, can be prone to C-S bond cleavage when adsorbed on gold. acs.org

SAMs on Electrode Surfaces for Electrochemical Applications

The ability to form well-defined monolayers on conductive surfaces makes 3-MPA highly valuable for electrochemical applications. researchgate.net SAMs of 3-MPA can be formed on various electrode materials, including gold, platinum, and copper. researchgate.netnsf.gov These monolayers modify the electrode surface, altering its electrochemical properties.

For example, a 3-MPA SAM on a gold electrode creates a negatively charged surface at appropriate pH values due to the ionization of the terminal carboxylic acid groups. acs.org This charged interface can be used to control the access of charged redox species to the electrode surface, a principle exploited in electrochemical sensors. acs.org By monitoring changes in electrochemical signals, such as cyclic voltammetry peak currents, it is possible to determine the surface pKa of the monolayer. acs.org

These functionalized electrodes are used in the development of biosensors, where biomolecules can be attached to the carboxylic acid groups. nih.govresearchgate.net The stability of these SAMs is crucial for their application; studies have shown that 3-MPA SAMs on gold have a defined electrochemical potential window within which they remain stable. nsf.gov

| Substrate | SAM Property | Mechanism/Key Feature | Application |

|---|---|---|---|

| Gold (Au) | Ordered monolayer, ~0.50 nm thick. acs.org | Strong Au-S bond formation; van der Waals interactions. sigmaaldrich.com | Surface functionalization, biosensors, nanoparticle stabilization. atamankimya.comnih.gov |

| Gold Electrode | pH-dependent surface charge. acs.org | Ionization of terminal -COOH groups. acs.org | Electrochemical sensing, controlling interfacial electron transfer. acs.orgresearchgate.net |

| Platinum (Pt) Electrode | Stable monolayer formation. researchgate.net | Chemisorption via the thiol group. researchgate.net | Chemical derivatization for sensors. researchgate.net |

Advanced Applications of 3 Mercaptopropionic Acid in Materials Science

Polymer Chemistry

3-Mercaptopropionic acid (3-MPA) is a versatile bifunctional molecule that has carved a significant niche in the field of polymer chemistry. atamankimya.com Its dual reactivity, stemming from the presence of both a thiol (-SH) and a carboxylic acid (-COOH) group, allows it to participate in a variety of polymerization and crosslinking reactions. atamankimya.comatamanchemicals.com This unique characteristic makes it an invaluable tool for polymer scientists and engineers seeking to tailor the properties of polymeric materials. atamankimya.comatamanchemicals.com

Chain Transfer Agent in Polymerization Processes

One of the most prominent roles of 3-mercaptopropionic acid in polymer chemistry is as a chain transfer agent (CTA). atamanchemicals.comatamankimya.comjindunchemistry.com In this capacity, it is instrumental in controlling the molecular weight and molecular weight distribution of polymers, which in turn dictates many of their macroscopic properties such as viscosity, mechanical strength, and processability. jindunchemistry.com The thiol group of 3-MPA is highly reactive towards growing polymer radicals, effectively terminating one polymer chain and initiating a new one. atamankimya.com This process allows for the synthesis of polymers with desired chain lengths and narrower molecular weight distributions.

Radical Polymerizations

In radical polymerization, a widely used method for synthesizing a vast array of polymers, 3-MPA serves as a highly effective chain transfer agent. atamankimya.comatamankimya.com The mechanism involves the transfer of a hydrogen atom from the thiol group of 3-MPA to the propagating radical chain, thereby terminating its growth. The resulting thiyl radical is then capable of initiating a new polymer chain. This process is particularly crucial in the production of various polymers, including those used in PVC stabilizers. atamanchemicals.comatamanchemicals.comchemicalbook.comatamankimya.comlookchem.comatamanchemicals.com The ability to precisely control polymer architecture through the use of 3-MPA is a key advantage in designing materials with specific performance characteristics.

Telomerization Processes

3-Mercaptopropionic acid also finds application as a chain transfer reagent in telomerization processes. atamanchemicals.com Telomerization is a specialized polymerization technique that produces low molecular weight polymers, or oligomers, with reactive end-groups. These oligomers, often referred to as telomers, can be further reacted to create more complex macromolecular structures. The use of 3-MPA in this context allows for the synthesis of short oligomers with tailored end-functionalities, which are valuable in various biotechnological applications. atamanchemicals.com

Crosslinking Agent in Polymer Networks

Beyond its role in controlling polymer chain growth, 3-mercaptopropionic acid and its derivatives are utilized as crosslinking agents to create three-dimensional polymer networks. atamanchemicals.comatamanchemicals.comatamankimya.comatamanchemicals.com Crosslinking transforms thermoplastic polymers into thermosets, enhancing their mechanical properties, thermal stability, and chemical resistance. atamanchemicals.com The bifunctional nature of 3-MPA allows it to form bridges between polymer chains, leading to the formation of a robust and stable network structure.

Acrylic Acid Ester Polymers

3-Mercaptopropionic acid is a suitable crosslinking agent for acrylate (B77674) polymers. fcchemicals.com The thiol group can react with the double bonds of the acrylate monomers or pendant acrylate groups on the polymer chains through a thiol-ene click reaction, a highly efficient and selective reaction. sigmaaldrich.com This crosslinking process is essential in the formulation of various materials, including adhesives, coatings, and hydrogels, where the formation of a stable network is critical to their performance.

Polymer Post-Modification through Thiol-Ene Click Chemistry

Thiol-ene click chemistry is a highly efficient and versatile method for modifying polymers. mdpi.com This reaction involves the addition of a thiol group across a carbon-carbon double bond (an ene), often initiated by UV light or thermal energy. sci-hub.box 3-Mercaptopropionic acid is a valuable tool in this process, allowing for the introduction of carboxylic acid functionalities onto polymer backbones.

The thiol-ene reaction is characterized by high conversion rates and short reaction times, making it an attractive method for creating functional materials. For instance, polymers that are not inherently functional can be modified with 3-MPA to introduce reactive sites for further chemical transformations. This approach has been used to functionalize a variety of polymers, including those derived from terpenoids. The modification of polymer surfaces with 3-MPA can also be used to create materials with specific properties, such as altered solubility or thermal characteristics.

Research has demonstrated the successful use of thiol-ene chemistry to modify porous polymer monoliths, creating materials with applications in chromatography. nih.gov By clicking 3-MPA onto a monolith structure, its surface chemistry can be tailored for specific separation applications. nih.gov This highlights the versatility of 3-MPA in creating specialized polymeric materials through post-modification techniques.

Role in UV-Curable Resin Formulations

UV-curable resins are materials that solidify, or cure, upon exposure to ultraviolet light. These formulations are widely used in coatings, adhesives, and inks due to their rapid curing times and low emission of volatile organic compounds. mdpi.com 3-Mercaptopropionic acid and its derivatives can play a role in these formulations, often as cross-linking agents or as components that modify the final properties of the cured material. atamanchemicals.com

The formulation of UV-curable resins typically involves oligomers, monomers, photoinitiators, and various additives. specialchem.com The thiol group of 3-MPA can participate in polymerization reactions with acrylate or other unsaturated functional groups present in the resin formulation, contributing to the cross-linked network of the cured material. mdpi.com This can enhance properties such as flexibility and durability. jindunchemistry.com

Furthermore, derivatives of 3-mercaptopropionic acid can be synthesized to create multifunctional cross-linking agents. For example, it can be esterified with polyols to create molecules with multiple thiol groups, which can then be used to create highly cross-linked polymer networks in UV-curable systems. wikipedia.org

Stabilization of Polymers and Plastics (Antioxidant Mechanisms)

Polymers and plastics are susceptible to degradation from factors like heat, light, and oxygen. Antioxidants are added to these materials to prolong their lifespan and maintain their performance. atamankimya.com 3-Mercaptopropionic acid exhibits antioxidant properties and can be used to stabilize polymers. atamankimya.comatamankimya.com

The antioxidant mechanism of 3-MPA is attributed to its thiol group. Thiols can act as radical scavengers, interrupting the autooxidation cycle that leads to polymer degradation. The sulfur atom in the thiol group can donate a hydrogen atom to a radical, neutralizing it and preventing it from causing further damage to the polymer chain. researchgate.net

In addition to its role as a primary antioxidant, 3-mercaptopropionic acid can also function as a secondary stabilizer. atamankimya.comatamanchemicals.com This involves the decomposition of hydroperoxides, which are unstable byproducts of the initial oxidation process that can further contribute to polymer degradation. By acting through these mechanisms, 3-MPA can effectively protect a variety of polymers from oxidative damage. atamankimya.com

Nanomaterials Functionalization

The surface of nanomaterials plays a crucial role in their properties and applications. Functionalization of these surfaces with molecules like 3-mercaptopropionic acid can enhance their stability, solubility, and biocompatibility.

Capping Agent for Quantum Dots (QDs)

Quantum dots are semiconductor nanocrystals that exhibit unique optical and electronic properties. frontiersin.org A capping agent is a molecule that binds to the surface of a quantum dot, passivating surface defects and preventing aggregation. researchgate.net 3-Mercaptopropionic acid is a widely used capping agent in the synthesis of quantum dots, particularly in aqueous solutions. researchgate.netnih.gov The thiol group of 3-MPA has a strong affinity for the metal atoms on the quantum dot surface, while the carboxylic acid group provides water solubility and a site for further functionalization. atamanchemicals.comnih.gov

The choice of capping agent significantly influences the stability and quantum yield of the resulting quantum dots. nih.gov 3-MPA is known to enhance the stability and fluorescence of quantum dots by reducing surface defects. nih.gov

3-Mercaptopropionic acid is frequently used in the synthesis of Cadmium Telluride (CdTe) quantum dots. nih.govnih.gov It can act as both a stabilizing ligand and, in some synthesis methods, a reducing agent for the tellurium source. nih.gov The use of 3-MPA as a capping agent allows for the one-pot synthesis of high-quality CdTe quantum dots in an aqueous solution. nih.gov

The optical properties of 3-MPA-capped CdTe quantum dots can be tuned by varying the synthesis conditions, such as the ratio of cadmium to 3-MPA. nih.gov Research has shown that an optimal ratio can lead to a high quantum yield and a narrow size distribution of the quantum dots. nih.gov The stability and photoluminescence of these quantum dots make them suitable for applications in biological imaging and sensing. nih.gov

Properties of 3-MPA Capped CdTe Quantum Dots

| Property | Finding | Source |

|---|---|---|

| Synthesis Method | Facile one-step synthesis in aqueous solution using microwave irradiation. nih.gov | nih.gov |

| Role of 3-MPA | Acts as both a reductant for TeO2 and a capping ligand. nih.gov | nih.gov |

| Quantum Yield | A maximum photoluminescence quantum yield of 56.68% has been achieved. nih.gov | nih.gov |

| Optimal Cd:MPA Ratio | A ratio of 1:1.75 yielded a quantum yield of approximately 44.8%. nih.gov | nih.gov |

Indium Phosphide/Zinc Sulfide (B99878) (InP/ZnS) quantum dots are considered a less toxic alternative to cadmium-based quantum dots. cd-bioparticles.com 3-Mercaptopropionic acid is also used to functionalize these core/shell quantum dots. cd-bioparticles.com The 3-MPA coating provides water solubility and a carboxyl functional group on the surface, which can be used for further bioconjugation. cd-bioparticles.com

MPA-functionalized InP/ZnS quantum dots are available with a range of emission peaks and high quantum yields, making them suitable for applications in biomarkers, photovoltaic devices, and light-emitting diodes. cd-bioparticles.com The stability and optical properties of these quantum dots are critical for their performance in these applications.

Characteristics of 3-MPA Functionalized InP/ZnS Quantum Dots

| Characteristic | Description | Source |

|---|---|---|

| Structure | Core/shell structure with an InP core and a ZnS shell. cd-bioparticles.com | cd-bioparticles.com |

| Functionalization | Functionalized with 3-Mercaptopropionic acid (MPA) for water solubility and further conjugation. cd-bioparticles.com | cd-bioparticles.com |

| Emission Peaks | Available with emission peaks ranging from 490 nm to 690 nm. cd-bioparticles.com | cd-bioparticles.com |

| Quantum Yield | Quantum yields are reported to be ≥ 50%. cd-bioparticles.com | cd-bioparticles.com |

Ag-In-Zn-S (AIZS) Quantum Dots

3-Mercaptopropionic acid (3-MPA) serves as a critical ligand in the aqueous-phase synthesis of highly fluorescent and color-tunable silver-indium-zinc-sulfide (AIZS) quantum dots (QDs). acs.orgresearchgate.netnih.gov In this process, 3-MPA acts as a capping agent, stabilizing the nanoparticles and influencing their optical properties. acs.orgacs.org A facile one-pot, two-step synthesis method utilizes precursors like silver nitrate (AgNO₃), indium nitrate (In(NO₃)₃), zinc acetate (Zn(OAc)₂), and sodium sulfide (Na₂S) with 3-MPA. acs.orgnih.gov The resulting AIZS QDs are noted for their small diameter, approximately 2.1 nm, and cubic crystal structure. researchgate.netnih.govacs.org

The formation of Ag-3-MPA and In-3-MPA complexes during the synthesis is crucial to the reaction's outcome. researchgate.netnih.gov The photoluminescence (PL) of these QDs can be adjusted by altering the Ag/In ratio, the amount of zinc, or the reaction temperature. acs.org Alloying and shelling the initial AgInS₂ (AIS) cores with zinc sulfide (ZnS) significantly enhances the photoluminescence quantum yield (PL QY), with values reaching up to 65%. nih.govacs.org Through size and composition-selective precipitation, fractions of AIZS QDs have been isolated with exceptionally high PL QYs, up to 78%, which is the highest reported value for AIZS QDs prepared in an aqueous solution. acs.orgresearchgate.netacs.org These QDs also exhibit long PL lifetimes of around 300 ns for the most efficient samples. acs.orgresearchgate.net The high PL QYs, combined with good colloidal and photostability, position these cadmium-free AIZS QDs as promising fluorescent probes for applications in bioimaging and sensing. nih.govacs.org

| Property | Value / Description | Source(s) |

| Synthesis Method | Facile one-pot, two-step aqueous-phase synthesis | acs.orgnih.gov |

| Ligand | 3-Mercaptopropionic acid (3-MPA) | researchgate.netacs.org |

| Precursors | AgNO₃, In(NO₃)₃, Zn(OAc)₂, Na₂S | acs.orgnih.gov |

| Average Diameter | ~2.1 nm | researchgate.netacs.org |

| Crystal Structure | Cubic | researchgate.netnih.gov |

| Max. PL QY | Up to 78% (after selective precipitation) | acs.orgacs.org |

| PL Lifetime | ~300 ns | acs.orgresearchgate.net |

Surface Modification of Metal Nanoparticles

Gold Nanoparticles

3-Mercaptopropionic acid (3-MPA) is widely used for the surface modification of gold nanoparticles (AuNPs). nih.gov Its bifunctional nature, featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, is key to its utility. mdpi.com The thiol group forms a strong covalent bond with the gold surface, leading to the formation of a self-assembled monolayer (SAM). nih.gov This process improves the stability of the AuNPs, preventing aggregation that can occur when environmental conditions change. nih.gov

The terminal carboxylic acid groups on the surface of the modified AuNPs can be used for further conjugation. For example, they can be activated to form amide bonds with amine-containing molecules, such as poly(ethylene glycol) (PEG). nih.gov This functionalization not only enhances stability but also improves the biocompatibility of the nanoparticles. nih.gov The presence of the carboxylate groups provides electrostatic repulsion, contributing to the colloidal stability of the AuNP solution. mdpi.com This surface modification makes AuNPs suitable for a variety of applications, including their use as potential carriers for drug delivery. nih.govnih.gov

| Parameter | Description | Source(s) |

| Functionalizing Agent | 3-Mercaptopropionic acid (3-MPA) | nih.gov |

| Binding Mechanism | Covalent bond between thiol (-SH) group and gold surface | nih.govmdpi.com |

| Surface Feature | Self-assembled monolayer (SAM) | nih.gov |

| Terminal Group | Carboxylic acid (-COOH) | mdpi.com |

| Benefit of Modification | Improved stability, prevention of aggregation, enhanced biocompatibility | nih.gov |

| Further Application | Conjugation with other molecules (e.g., PEG) for drug delivery | nih.govnih.gov |

Silver Nanoparticles

3-Mercaptopropionic acid (MPA) is also utilized as a capping and stabilizing agent for silver nanoparticles (AgNPs). researchgate.netresearchgate.net During synthesis, MPA can be used to create a protective layer on the nanoparticle surface, which prevents agglomeration and controls particle size. google.com The thiol group of MPA strongly binds to the silver surface, while the carboxylic acid group provides solubility and a functional handle for further modifications. mdpi.comresearchgate.net

One method for preparing MPA-coated AgNPs involves a two-phase process where oil-phase silver nanoparticles are first synthesized and then transferred to an aqueous phase through ligand exchange with MPA. google.com The process involves mixing oleylamine and toluene (B28343), adding silver nitrate (AgNO₃) and a reducing agent like sodium borohydride (NaBH₄), and then reacting the resulting nanoparticles with MPA. google.com This functionalization is crucial for applications where stable, water-dispersible AgNPs are required. mdpi.com The bifunctional nature of MPA allows it to act as an effective linker molecule, for instance, to immobilize AgNPs onto other materials. researchgate.net

| Feature | Description | Source(s) |

| Role of 3-MPA | Capping agent, stabilizing agent, functionalizing linker | researchgate.netresearchgate.netgoogle.com |

| Binding Group | Thiol (-SH) | mdpi.comresearchgate.net |

| Terminal Functional Group | Carboxylic acid (-COOH) | mdpi.comresearchgate.net |

| Synthesis Precursors | Silver Nitrate (AgNO₃), Sodium Borohydride (NaBH₄) | google.comnih.gov |

| Key Advantage | Prevents agglomeration, controls particle size, provides water dispersibility | google.commdpi.com |

Surface Functionalization of Metal Oxide Nanoparticles

Iron Oxide (Fe₂O₃) Nanoparticles

Surface modification of iron oxide nanoparticles (IONPs), such as maghemite (γ-Fe₂O₃), with 3-mercaptopropionic acid is a key strategy for enhancing their utility in biomedical applications. researchgate.netnih.gov IONPs synthesized via methods like thermal decomposition are often hydrophobic due to capping agents like oleic acid, making them unsuitable for use in aqueous biological systems. nih.govmdpi.com

3-MPA facilitates a ligand exchange process to render these nanoparticles hydrophilic. researchgate.net The thiol group of 3-MPA forms a covalent Fe-S bond with the nanoparticle surface, displacing the original hydrophobic ligands. researchgate.net This leaves the terminal carboxylic acid group exposed, which imparts hydrophilicity and provides a point for further functionalization, such as esterification with dextran to improve biocompatibility. researchgate.net This surface modification is essential for creating stable, water-dispersible IONPs with properties suitable for applications like magnetic resonance imaging (MRI). nih.govmdpi.com

| Aspect | Details | Source(s) |

| Nanoparticle Type | Iron Oxide (e.g., γ-Fe₂O₃, Fe₃O₄) | researchgate.netnih.gov |

| Initial State | Often hydrophobic (e.g., oleic acid capped) | nih.gov |

| Modification Goal | Convert to hydrophilic for aqueous/biomedical use | researchgate.netmdpi.com |

| Functionalizing Agent | 3-Mercaptopropionic acid | researchgate.net |

| Binding Mechanism | Fe-S covalent bond formation via ligand exchange | researchgate.net |

| Resulting Surface | Hydrophilic, with terminal carboxylic acid groups | researchgate.net |

Zinc Oxide (ZnO) Nanoparticles

The surface of zinc oxide nanoparticles (ZnO-NPs) can be functionalized with 3-mercaptopropionic acid (MPA) to improve their properties for biomedical applications, such as drug delivery. nih.govresearchgate.net ZnO-NPs are noted for their biocompatibility and stability, but their surface chemistry is critical for interacting with biological systems. nih.govnih.gov

A simple procedure for this functionalization involves synthesizing carboxyl-terminated ZnO-NPs using precursors like zinc chloride (ZnCl₂) and sodium hydroxide (B78521) (NaOH) in the presence of MPA. nih.govresearchgate.net The MPA caps the nanoparticles, limiting their growth and preventing agglomeration. cityu.edu.hk The resulting surface, rich in carboxyl groups, enhances solubility in aqueous media and allows for the subsequent attachment of therapeutic molecules. nih.govresearchgate.net For example, these carboxyl groups can be activated to covalently bond with drugs, creating a core-shell nanocomposite. nih.gov This modification not only improves the solubility of poorly soluble drugs but can also enhance their therapeutic efficacy. nih.govresearchgate.net

| Attribute | Description | Source(s) |

| Nanoparticle | Zinc Oxide (ZnO) | nih.govresearchgate.net |

| Functionalizing Agent | 3-Mercaptopropionic acid (MPA) | nih.govresearchgate.net |

| Purpose | Improve aqueous solubility, stability, and enable drug conjugation | nih.govresearchgate.net |

| Synthesis Precursors | Zinc Chloride (ZnCl₂), Sodium Hydroxide (NaOH) | nih.govresearchgate.net |

| Surface Chemistry | Carboxyl-terminated surface | nih.gov |

| Benefit | Enhanced solubility and functionality for drug delivery systems | nih.govresearchgate.net |

Nickel Cobalt Oxide (NiCo₂O₄) Nanoparticles

3-Mercaptopropionic acid (MPA) has been identified as a key surface functionalization agent in the synthesis of Nickel Cobalt Oxide (NiCo₂O₄) nanoparticles, significantly influencing their structural properties and stability. The bifunctional nature of MPA, possessing both a thiol (-SH) group and a carboxylic acid (-COOH) group, allows it to act as an effective capping agent, controlling particle size and preventing agglomeration during synthesis.

In a notable study, the surface of NiCo₂O₄ nanoparticles was successfully functionalized using MPA via a co-precipitation method. researchgate.net This surface treatment was shown to have a direct impact on the physical characteristics of the nanoparticles. Characterization using X-ray diffraction (XRD) revealed that the functionalization process led to a reduction in the average crystallite size of the NiCo₂O₄ nanoparticles. researchgate.net

Table 1: Effect of 3-Mercaptopropionic Acid (MPA) Functionalization on NiCo₂O₄ Nanoparticle Size

| Nanoparticle Sample | Average Crystallite Size (nm) |

| Unfunctionalized NiCo₂O₄ | 9.42 |

| MPA-Functionalized NiCo₂O₄ | 8.22 |

This table illustrates the reduction in nanoparticle size upon surface functionalization with MPA, as determined by XRD analysis. researchgate.net

Interfacial Modulation in Perovskite Nanostructures (e.g., CsPbBr₃)

In the field of perovskite nanostructures, 3-mercaptopropionic acid plays a crucial role in interfacial modulation, enhancing both stability and performance of devices. All-inorganic halide perovskites, such as Cesium Lead Bromide (CsPbBr₃), are of great interest for optoelectronic applications but often suffer from instability. Interfacial modulation engineering is a key strategy to overcome this limitation.

Research has demonstrated the creative use of MPA as an organic, hydrophilic ligand to regulate the nanostructure of CsPbBr₃ and to construct a stable binary heterojunction with zinc oxide (ZnO) nanoparticles. acs.orgacs.org The introduction of MPA during the synthesis process serves multiple functions. Firstly, it helps control the size of the CsPbBr₃ nanoparticles, which is critical for applications like gas sensing where a large surface-area-to-volume ratio enhances sensitivity. acs.orgacs.org

Secondly, the hydrophilic groups within the MPA molecule facilitate the formation of hydrogen bonds, creating a network structure on the nanoparticle surface. acs.orgacs.org This network improves the binding affinity for metal oxides, enabling the stable anchoring of ZnO nanoparticles to the CsPbBr₃ surface. This results in the effective construction of a CsPbBr₃/ZnO heterojunction, which is vital for charge separation and transport in electronic devices. acs.orgacs.org

A gas sensor developed using this MPA-modulated CsPbBr₃/ZnO nanocomposite showed significantly enhanced performance for detecting ethanolamine at room temperature. acs.orgacs.org The device exhibited a low theoretical detection limit, excellent selectivity, and a much faster response time compared to sensors based on pure CsPbBr₃. acs.orgacs.org This highlights the effectiveness of MPA in interfacial engineering to produce stable and high-performance perovskite-based devices.

Table 2: Performance of MPA-Modulated CsPbBr₃/ZnO Nanocomposite Gas Sensor

| Performance Metric | Value |

| Target Analyte | Ethanolamine (EA) |

| Operating Temperature | Room Temperature |

| Response (at 100 ppm EA) | 13.25 |

| Response Time | 50 s |

| Theoretical Detection Limit | 31 ppb |

| Stability | > 1 month |

This table summarizes the key performance indicators of a gas sensor based on CsPbBr₃/ZnO nano-heterojunctions, where MPA was used for interfacial modulation. acs.orgacs.org

Analytical Chemistry Methodologies for 3 Mercaptopropionic Acid Research

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are fundamental in the analysis of 3-Mercaptopropionic acid. Each technique offers unique information about the molecule's functional groups, conformation, and electronic environment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 3-Mercaptopropionic acid. The IR spectrum of 3-MPA displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. A notable feature is the strong, broad absorption band associated with the O-H stretching vibration of the carboxylic acid group, typically observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a sharp, intense peak around 1700 cm⁻¹. When 3-MPA is bound to a metal surface, such as in the case of self-assembled monolayers, a shift in the C=O stretching frequency can be observed, indicating the coordination of the carboxylate group to the metal. For instance, the unbound carboxylic acid band might appear around 1703 cm⁻¹, while a metal-bound carboxylate band can be seen at a lower frequency, such as 1500 cm⁻¹. The S-H stretching vibration of the thiol group is typically weak and appears in the region of 2550-2650 cm⁻¹. The C-S stretching vibration is also observed, usually in the 600-800 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Bands for 3-Mercaptopropionic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carbonyl (C=O) | Stretching | ~1700 (sharp, intense) |

| Thiol (S-H) | Stretching | 2550-2650 (weak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For simple aliphatic molecules like 3-Mercaptopropionic acid, the absorption of UV-Vis radiation is primarily due to n → σ* and π → π* transitions. The carboxylic acid chromophore in 3-MPA exhibits an absorption maximum in the ultraviolet region. While not typically used for detailed structural elucidation of the molecule itself, UV-Vis spectroscopy is frequently employed to monitor the formation and stability of nanoparticles capped with 3-Mercaptopropionic acid. For example, the synthesis of Cadmium Selenide (CdSe) quantum dots stabilized by 3-MPA can be monitored by observing the red-shift in the UV-Vis absorption spectrum, which indicates the growth of the nanoparticles. The absorption cut-off for 3-Mercaptopropionic acid is noted to be around 270 nm.

Raman Spectroscopy

Raman spectroscopy is a valuable technique for studying the vibrational modes of 3-Mercaptopropionic acid, particularly in the context of its adsorption on metal surfaces. Surface-Enhanced Raman Scattering (SERS) is a powerful variant of this technique that provides significantly enhanced signals for molecules adsorbed on nanostructured metal surfaces, such as silver or gold.

Studies using SERS have revealed that when 3-Mercaptopropionic acid chemisorbs on a silver surface, the S-H stretching vibration is absent, indicating that the thiol group deprotonates and forms a covalent bond with the metal. The conformation of the adsorbed 3-MPA molecules can also be investigated. It has been observed that the trans conformer of the S-C-C chain is preferentially adsorbed. Furthermore, the dissociation of the carboxylic group is influenced by the pH of the surrounding medium, with the carboxylic group remaining largely protonated even at pH values where it would be deprotonated in solution. Dissociation of the carboxylic group tends to occur under more basic conditions (pH ≥ 8).

Table 2: Selected Raman Bands for 3-Mercaptopropionic Acid Adsorbed on Silver

| Vibrational Mode | Conformation | Wavenumber (cm⁻¹) |

|---|---|---|

| ν(C-S) | gauche | ~650 |

| ν(C-S) | trans | ~710 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Mercaptopropionic acid in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of 3-Mercaptopropionic acid, the protons of the two methylene (B1212753) groups (-CH₂-) adjacent to the thiol and carboxylic acid groups, respectively, appear as distinct signals, typically as triplets due to spin-spin coupling with their neighbors. The proton of the thiol group (S-H) and the proton of the carboxylic acid group (O-H) also give rise to signals, though their chemical shifts and appearance can be variable and are often broad, depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon atoms in the molecule. Three distinct signals are expected, corresponding to the carbonyl carbon of the carboxylic acid, and the two methylene carbons. The chemical shift of the carbonyl carbon is significantly downfield due to the deshielding effect of the two oxygen atoms.

Table 3: Typical ¹H NMR Chemical Shifts for 3-Mercaptopropionic Acid

| Proton | Multiplicity | Approximate Chemical Shift (ppm) |

|---|---|---|

| -SH | Triplet | ~1.6 |

| -S-CH₂ - | Triplet | ~2.7 |

| -CH₂ -COOH | Triplet | ~2.8 |

Table 4: Typical ¹³C NMR Chemical Shifts for 3-Mercaptopropionic Acid

| Carbon | Approximate Chemical Shift (ppm) |

|---|---|

| -C H₂-S- | ~20 |

| -C H₂-COOH | ~34 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. When analyzing 3-Mercaptopropionic acid, particularly when it is adsorbed on a substrate, XPS can confirm the presence of carbon, oxygen, and sulfur.

The high-resolution spectrum of the S 2p region is particularly informative. For a thiol compound, the S 2p peak can be resolved into a doublet (S 2p₃/₂ and S 2p₁/₂). When 3-Mercaptopropionic acid is bound to a metal surface like gold through the sulfur atom, the binding energy of the S 2p electrons is typically observed around 162-163 eV, which is indicative of the formation of a metal-thiolate bond. Unbound or physisorbed thiol groups would appear at a slightly higher binding energy, around 163.4 eV. The C 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as the aliphatic carbons and the carbonyl carbon of the carboxylic acid. The O 1s spectrum can similarly distinguish between the carbonyl and hydroxyl oxygens of the carboxylic acid group.

Table 5: Expected X-ray Photoelectron Spectroscopy Binding Energies for 3-Mercaptopropionic Acid Adsorbed on Gold

| Element | Orbital | Chemical State | Approximate Binding Energy (eV) |

|---|---|---|---|

| S | 2p₃/₂ | Au-S-C | ~162.0 - 163.0 |

| C | 1s | Aliphatic (C-C, C-S) | ~285.0 |

| C | 1s | Carboxylic (C=O) | Higher than aliphatic C |

| O | 1s | Carbonyl (C=O) | ~532.0 |

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure around a specific element. In the context of 3-Mercaptopropionic acid, EXAFS can be particularly useful for studying the coordination environment of the sulfur atom when the molecule is adsorbed onto a metal surface or incorporated into a metal complex.

By tuning the X-ray energy to the S K-edge, one can obtain an EXAFS spectrum that contains information about the distances to neighboring atoms, their coordination numbers, and the types of neighboring atoms. For 3-Mercaptopropionic acid adsorbed on a metal surface, EXAFS analysis can provide precise measurements of the S-metal bond length. This technique is not limited to crystalline samples and can be applied to amorphous materials, liquids, and surfaces. While specific EXAFS studies on pure 3-Mercaptopropionic acid are not widely reported, the principles of the technique are well-established for organosulfur compounds. The analysis of the EXAFS oscillations allows for the determination of structural parameters such as bond distances and coordination numbers, providing a detailed picture of the local environment of the sulfur atom.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have unpaired electrons. eurjchem.comijpsonline.com The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it detects the absorption of microwaves by electron spins in a magnetic field, rather than the absorption of radiofrequency waves by atomic nuclei. eurjchem.com This specificity makes it an indispensable tool for the direct detection and characterization of free radicals, transition-metal complexes, and other paramagnetic species. eurjchem.comnih.gov

In the context of 3-mercaptopropionic acid research, EPR spectroscopy is not typically used for the direct quantification of the 3-MPA molecule itself, as it is not a radical. However, the technique offers significant potential for studying the compound's interactions and reactions that involve paramagnetic species. For instance, the thiol group of 3-MPA can interact with metal ions, some of which are paramagnetic. EPR can be employed to characterize the coordination environment of these metal centers and to elucidate the structure of the resulting 3-MPA-metal complexes. nih.gov

Furthermore, the oxidation of the thiol group on 3-MPA can proceed through radical intermediates. EPR spectroscopy, often combined with spin trapping techniques, can be used to detect and identify these short-lived radical species, providing critical insights into reaction mechanisms. eurjchem.com While specific studies focusing solely on the EPR analysis of 3-MPA are not abundant, the general applicability of the technique to study thiol-metal interactions and radical-mediated oxidation processes makes it a valuable, albeit specialized, tool in this field of research. The high sensitivity of EPR allows for the detection of very low concentrations of paramagnetic species, which is advantageous for studying trace-level interactions and reaction intermediates. nih.gov

Chromatographic Separation and Detection Techniques

Chromatographic methods are central to the analysis of 3-mercaptopropionic acid, providing the necessary separation from complex sample matrices before quantification.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive and selective method for the determination of 3-MPA, particularly in environmental samples where concentrations can be low. nih.gov Given that 3-MPA is not naturally fluorescent, a pre-column derivatization step is required to attach a fluorescent tag to the molecule. A widely used derivatizing agent for thiols is monobromobimane (B13751) (mBBr). nih.govresearchgate.net